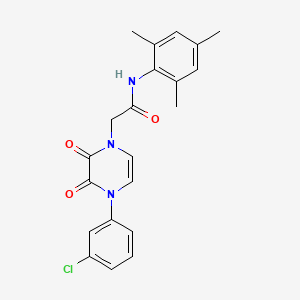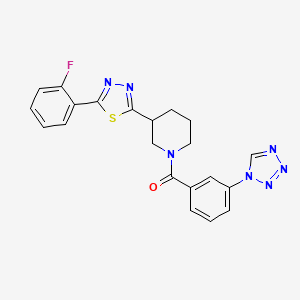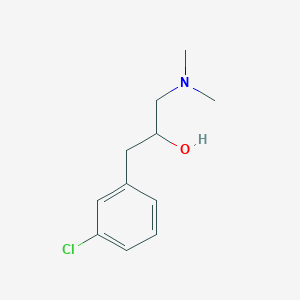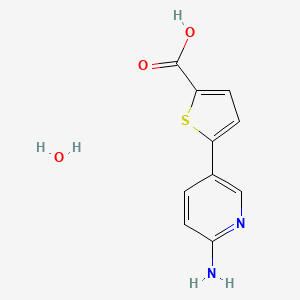
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide, is a chemically synthesized molecule that appears to be closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied in these papers, they provide insights into similar molecules that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction followed by crystallization using a toluene and methanol mixture. The process is likely to be similar for the synthesis of our compound of interest, with the possibility of using different substituents on the phenyl ring and modifications in the pyrazine moiety to achieve the desired 3-chlorophenyl and mesityl groups .
Molecular Structure Analysis
The molecular structure of compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide has been determined using single-crystal X-ray diffraction, which is a common technique for elucidating the three-dimensional arrangement of atoms within a crystal. The compound crystallizes in the monoclinic space group P 21/c, and it is reasonable to assume that our compound may also crystallize in a similar manner, potentially with different unit-cell parameters due to the different substituents .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound of interest, they do describe the interactions that contribute to the crystal packing of similar molecules. For instance, a combination of N—H∙∙∙O and C—H∙∙∙O hydrogen bonds, along with C—Cl∙∙∙π(arene) and C—I∙∙∙π(arene) interactions, are important in the crystal structures of related acetamides. These interactions could also be relevant to the chemical reactivity and intermolecular associations of our compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using a variety of techniques, including elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy. These methods would likely be applicable to the analysis of our compound, providing information on its stability, functional groups, and electronic properties. The presence of the 3-chlorophenyl and mesityl groups in our compound would influence its physical and chemical properties, potentially affecting its melting point, solubility, and reactivity .
Scientific Research Applications
Crystal Structures and Interactions
Research on related compounds, such as C,N-disubstituted acetamides, highlights their complex crystal structures and interactions. The study of crystal structures of two C,N-disubstituted acetamides demonstrates the importance of hydrogen bonding and π interactions in forming complex sheets and twofold interwoven sheets within the crystal lattice (Narayana, Yathirajan, Rathore, & Glidewell, 2016). These structural insights could inform the development of materials with specific physical properties, including those relevant to pharmaceutical formulations.
Nonlinear Optical Properties
Further investigations into the nonlinear optical properties of crystalline acetamide structures, including those similar to the compound , reveal their potential as candidates for optical switches, modulators, and other photonic devices (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017). These properties are essential for advancing optical communication technologies and developing new types of optical computing hardware.
Potential Anti-Cancer Agents
Research on pyrazole derivatives indicates their significant first hyperpolarizabilities, making them promising candidates as photosensitizers in photovoltaic systems. Additionally, their potential as anti-cancer agents is suggested through docking studies, pointing to a negative response against human microsomal prostaglandin E synthase 1, which is implicated in inflammation and cancer (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019). This research opens up new avenues for designing targeted cancer therapies by exploiting the unique molecular structures of such compounds.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-13-9-14(2)19(15(3)10-13)23-18(26)12-24-7-8-25(21(28)20(24)27)17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLNBWPPJDGNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)




![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)


![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)
